molecular formula C10H9NO B1322876 (Isoquinolin-8-yl)methanol CAS No. 1159511-15-5

(Isoquinolin-8-yl)methanol

Cat. No.: B1322876
CAS No.: 1159511-15-5
M. Wt: 159.18 g/mol
InChI Key: UDNDYRZGZAWJHB-UHFFFAOYSA-N
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Description

(Isoquinolin-8-yl)methanol is a chemical compound with the molecular formula C10H9NO. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound.

Biochemical Analysis

Biochemical Properties

(Isoquinolin-8-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with copper(II) complexes, which are known for their anticancer, antimicrobial, and antioxidant properties . These interactions often involve coordination bonds between the metal center and the nitrogen atom of the isoquinoline ring, affecting the stability and reactivity of the complexes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, copper(II) complexes derived from isoquinoline ligands have demonstrated antiproliferative activity against several human cancer cell lines, including melanoma, hepatoma, colon cancer, and glioblastoma . These effects are often mediated through the induction of oxidative stress, DNA damage, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, the binding interactions between this compound and copper(II) complexes result in the formation of stable coordination compounds that can inhibit the activity of certain enzymes . Additionally, these interactions can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for its application in biochemical research. Studies have shown that the stability of copper(II) complexes derived from isoquinoline ligands can be affected by various factors, including pH and temperature . Long-term effects on cellular function have also been observed, with some complexes demonstrating sustained antiproliferative activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that higher doses can lead to toxic or adverse effects, while lower doses may be more beneficial. For instance, copper(II) complexes derived from isoquinoline ligands have shown selective toxicity towards cancer cells at certain concentrations, while higher doses can affect normal cells . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to influence the metabolic flux and levels of metabolites. For example, the metabolism of methanol, a related compound, involves several enzymes, including alcohol dehydrogenase and formaldehyde dehydrogenase . These interactions can affect the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can influence the localization and accumulation of the compound. For instance, studies have shown that certain transporters can facilitate the uptake of isoquinoline derivatives into cells, affecting their intracellular concentration and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the localization of isoquinoline derivatives within the mitochondria has been shown to influence their ability to induce apoptosis in cancer cells . These findings underscore the importance of understanding the subcellular distribution of the compound to optimize its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Isoquinolin-8-yl)methanol can be achieved through several methods. One common approach involves the reduction of isoquinoline-8-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction typically proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

(Isoquinolin-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to isoquinoline-8-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to isoquinolin-8-ylmethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Isoquinoline-8-carboxylic acid.

    Reduction: Isoquinolin-8-ylmethane.

    Substitution: Depending on the nucleophile, various substituted isoquinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 8-position allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

isoquinolin-8-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNDYRZGZAWJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-15-5
Record name 8-(Hydroxymethyl)isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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